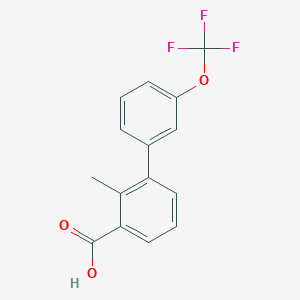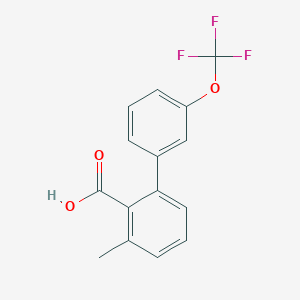![molecular formula C18H14F3NO3 B6409709 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% CAS No. 1262010-09-2](/img/structure/B6409709.png)
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%
Vue d'ensemble
Description
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid (3-CPT-5-TFMB) is an organic compound with a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It is a synthetic molecule that has been used in various research studies to understand the mechanisms of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments. This article will discuss the synthesis method of 3-CPT-5-TFMB, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% has been used in various scientific research studies to understand the mechanisms of action, biochemical and physiological effects, and advantages and limitations of laboratory experiments. It has been used in studies related to drug delivery, protein-protein interactions, enzyme inhibition, and cell signaling. It has also been used in studies to study the effects of various drugs on the body, as well as to understand the mechanisms of action of various drugs. Additionally, it has been used in studies to understand the effects of various environmental factors on the body, such as air pollution and ultraviolet radiation.
Mécanisme D'action
The mechanism of action of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450 and cyclooxygenase. It also binds to various proteins, such as the nuclear receptor PPARγ, and is believed to interact with various cellular signaling pathways. Additionally, it is believed to interact with various ion channels, such as sodium and potassium channels, and to modulate the activity of these channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% are not yet fully understood. However, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to inhibit the growth of cancer cells and to reduce the risk of cardiovascular disease. Additionally, it has been shown to reduce the levels of cholesterol and triglycerides in the blood, and to reduce the risk of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% in laboratory experiments include its high purity (95%), its low cost, and its ability to be synthesized in a one-pot reaction. Additionally, it is a stable compound and can be stored for long periods of time. The main limitation of using 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% in laboratory experiments is that its mechanism of action is not yet fully understood, and further research is needed to understand its effects on the body.
Orientations Futures
The future directions for research on 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% include further studies on its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments. Additionally, research should focus on understanding the effects of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% on various diseases, such as cancer, cardiovascular disease, and stroke. Furthermore, research should focus on understanding the effects of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% on various environmental factors, such as air pollution and ultraviolet radiation. Finally, research should focus on understanding the effects of 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% on various drugs, and on understanding the interactions between 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% and various proteins and ion channels.
Méthodes De Synthèse
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% can be synthesized through a one-pot reaction by combining 1-chloro-3-cyclopropylaminophenyl-5-trifluoromethylbenzoic acid (1-CPA-5-TFMB) with a base such as potassium carbonate, in the presence of a solvent such as acetonitrile. The reaction is carried out at temperatures ranging from 40 to 50 °C and proceeds in two steps. The first step involves the formation of an intermediate, which is then converted to the final product, 3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%, in the second step. The reaction is highly efficient and yields a product with a purity of 95%.
Propriétés
IUPAC Name |
3-[3-(cyclopropylcarbamoyl)phenyl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c19-18(20,21)14-8-12(7-13(9-14)17(24)25)10-2-1-3-11(6-10)16(23)22-15-4-5-15/h1-3,6-9,15H,4-5H2,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPULUWNMRLFBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80691758 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-trifluoromethylbenzoic acid | |
CAS RN |
1262010-09-2 | |
| Record name | 3'-(Cyclopropylcarbamoyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80691758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409642.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6409650.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxybenzoic acid, 95%](/img/structure/B6409654.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6409661.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6409668.png)
![4-Chloro-2-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409693.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-nitrobenzoic acid, 95%](/img/structure/B6409698.png)
![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]benzoic acid, 95%](/img/structure/B6409700.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-nitrobenzoic acid, 95%](/img/structure/B6409712.png)


![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6409728.png)